molecular formula C27H20ClF6N3O2S B2533523 3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 338749-40-9

3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B2533523
CAS No.: 338749-40-9
M. Wt: 599.98
InChI Key: KSKOHUNVPMTDCU-LAKKEJQSSA-N
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Description

The compound 3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is a highly substituted pyrrole derivative with multiple functional groups, including a hydrazinylidene moiety, trifluoroethyl group, methanesulfonylphenyl substituent, and trifluoromethylphenyl ring.

The compound’s stereoelectronic properties, such as the electron-deficient trifluoromethyl groups and the planar hydrazinylidene unit, may enhance binding affinity to hydrophobic pockets or π-π interaction sites in biological targets. Computational tools like SHELX and WinGX (used for crystallographic refinement and molecular geometry analysis) are critical for elucidating its three-dimensional structure and intermolecular interactions .

Properties

IUPAC Name

4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClF6N3O2S/c1-16-23(25(27(32,33)34)36-35-20-10-8-19(28)9-11-20)15-24(17-6-12-22(13-7-17)40(2,38)39)37(16)21-5-3-4-18(14-21)26(29,30)31/h3-15,35H,1-2H3/b36-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKOHUNVPMTDCU-LAKKEJQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NNC4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/NC4=CC=C(C=C4)Cl)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClF6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone: This involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate.

    Introduction of the trifluoroethyl group: This step involves the reaction of the hydrazone intermediate with a trifluoroethylating agent under controlled conditions.

    Cyclization to form the pyrrole ring: The final step involves the cyclization of the intermediate to form the pyrrole ring, which is facilitated by the presence of a suitable catalyst and under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The hydrazone moiety is often linked to anticancer activity due to its ability to interact with biological targets such as DNA and enzymes involved in cancer cell proliferation. For instance:

  • Mechanism of Action : The hydrazone derivatives can act as inhibitors of certain kinases involved in tumor growth. They may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Properties

Research has shown that the incorporation of halogenated phenyl groups enhances the antimicrobial activity of hydrazone compounds. This compound's structure suggests potential efficacy against various bacterial and fungal strains.

  • Case Study : A related hydrazone derivative demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in developing new antibiotics.

Conductive Polymers

The unique electronic properties of the pyrrole ring allow for applications in conductive polymers. The trifluoromethyl and methanesulfonyl substituents can enhance the conductivity and stability of polymer matrices.

  • Application Example : Research into polymer composites incorporating pyrrole derivatives has shown improved electrical conductivity and thermal stability, making them suitable for electronic devices.

Photovoltaic Devices

There is growing interest in using organic compounds like this one in organic photovoltaic (OPV) cells due to their ability to absorb light and convert it into electricity efficiently.

  • Research Findings : Studies have indicated that integrating such compounds into OPV cells can enhance light absorption and charge transport properties, leading to improved energy conversion efficiencies.

Summary of Findings

Application AreaPotential BenefitsSupporting Evidence
Anticancer ActivityInhibition of tumor growth; induction of apoptosisSimilar compounds show efficacy against cancer cells
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungiRelated derivatives exhibit significant antimicrobial action
Conductive PolymersEnhanced conductivity and stabilityResearch supports improved properties in polymer matrices
Photovoltaic DevicesIncreased light absorption and efficiencyStudies indicate better performance in OPV applications

Mechanism of Action

The mechanism of action of 3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate ()

This compound shares a hydrazinecarboxylate core and trifluoromethylpyridinyl substituent. Key differences include:

  • Core structure : A pyridine-oxyphenyl system vs. the pyrrole backbone of the target compound.
  • Functional groups : A methoxycarbonylhydrazide group vs. the trifluoroethyl-hydrazinylidene moiety.
  • Electrophilic substituents : Both compounds feature chlorine and trifluoromethyl groups, but the target compound includes a methanesulfonyl group, which may enhance solubility and hydrogen-bonding capacity.
Property Target Compound Methyl Hydrazinecarboxylate ()
Core structure Pyrrole ring Pyridine-oxyphenyl system
Key substituents 4-chlorophenyl, trifluoroethyl, methanesulfonylphenyl, trifluoromethylphenyl 3-chloro-5-(trifluoromethyl)pyridinyl, methoxycarbonylhydrazide
Electron-withdrawing groups 2× trifluoromethyl, methanesulfonyl, chlorine Trifluoromethyl, chlorine

1-(4-Hydrazinyl-2-(trifluoromethyl)phenyl)piperazine Hydrochloride ()

This piperazine derivative features a hydrazinyl group and trifluoromethylphenyl ring but lacks the pyrrole scaffold. Comparisons include:

  • Hydrophobicity : The target compound’s pyrrole and trifluoromethylphenyl groups likely increase lipophilicity compared to the piperazine-hydrochloride salt.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from its functional groups:

  • LogP : The trifluoromethyl and methanesulfonyl groups may lower LogP compared to purely hydrocarbon analogs, balancing hydrophobicity and solubility.
  • Polar surface area (PSA) : High PSA (>100 Ų) due to sulfonyl, hydrazinylidene, and aromatic groups, suggesting moderate membrane permeability.

Biological Activity

The compound 3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

  • Hydrazine moiety : Known for its reactivity and potential anticancer properties.
  • Trifluoroethyl group : This group may enhance lipophilicity and metabolic stability.
  • Methanesulfonyl and trifluoromethyl groups : These groups can influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with hydrazine derivatives have been shown to inhibit various enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : The presence of trifluoromethyl groups may enhance the compound's ability to interact with cellular receptors and signaling pathways related to inflammation and cancer.
  • Induction of Apoptosis : Studies suggest that similar compounds induce programmed cell death in cancer cells, a critical mechanism for anticancer drugs.

Anticancer Activity

Research indicates that similar hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that hydrazone derivatives showed selective toxicity towards melanoma cells, suggesting potential applications in targeted cancer therapies .
  • Another investigation highlighted the antiproliferative properties of compounds containing pyrrole moieties against breast cancer cell lines .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial activity. For example:

  • The hydrazone derivatives were tested against bacterial strains and exhibited moderate antibacterial activity compared to standard antibiotics .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

StudyCompound TestedCell LineIC50 Value (μM)Activity
Hydrazone DerivativeIGR39 (Melanoma)12.5Cytotoxic
Pyrrole DerivativeMDA-MB-231 (Breast Cancer)15.0Antiproliferative
Triazole HydrazonesVarious Bacterial Strains20.0 - 30.0Antibacterial

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